3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
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Overview
Description
3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4,5-dimethylpyrazole with ethyl acetoacetate in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the cyclization and bromination steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with different nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like DMF or DMSO, using bases such as potassium carbonate or sodium hydride.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Coupling Reactions: Palladium catalysts and arylboronic acids or alkenes are used in the presence of bases like potassium phosphate.
Major Products
Substitution Reactions: Yield substituted pyrazolo[1,5-a]pyrimidines with various functional groups.
Oxidation and Reduction: Produce N-oxides or dehalogenated derivatives.
Coupling Reactions: Form biaryl or aryl-alkene derivatives.
Scientific Research Applications
3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Material Science: The compound’s photophysical properties make it useful in the development of fluorescent probes and organic light-emitting diodes (OLEDs).
Biological Research: It is used as a tool compound to study enzyme inhibition and protein interactions.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one
- 3,5-Diarylated pyrazolo[1,5-a]pyrimidines
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of bromine at the 3-position and methyl groups at the 6 and 7 positions enhances its stability and allows for diverse functionalization, making it a valuable scaffold in medicinal chemistry and material science .
Properties
Molecular Formula |
C8H8BrN3O |
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Molecular Weight |
242.07 g/mol |
IUPAC Name |
3-bromo-6,7-dimethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H8BrN3O/c1-4-5(2)12-7(11-8(4)13)6(9)3-10-12/h3H,1-2H3,(H,11,13) |
InChI Key |
VNKXCYDECHHIKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)Br)NC1=O)C |
Origin of Product |
United States |
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